6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine

Descripción general

Descripción

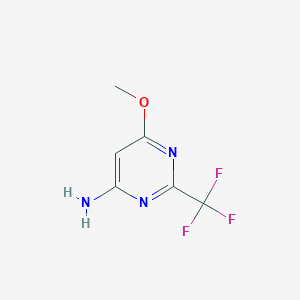

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C6H6F3N3O It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 2nd position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxypyrimidine and trifluoromethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 2-chloro-6-methoxypyrimidine is reacted with trifluoromethylamine in the presence of the base and solvent. The reaction mixture is heated to a specific temperature, typically around 100°C, for several hours to ensure complete conversion.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while oxidation may produce a corresponding oxide or hydroxyl derivative.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is primarily used as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in the design of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex organic molecules.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of methoxy or trifluoromethyl groups with other functional groups. |

| Oxidation/Reduction | Formation of different oxidation states and derivatives. |

| Coupling Reactions | Involvement in carbon-carbon bond formation through coupling reactions. |

Biological Applications

Antimicrobial and Antiviral Properties

Recent studies have indicated that this compound exhibits potential antimicrobial and antiviral activities. Research into its biological effects is ongoing, with preliminary data suggesting efficacy against various pathogens.

Case Study: Antiviral Activity

In a study exploring the antiviral properties of pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition of viral replication in vitro, suggesting potential as therapeutic agents against viral infections .

Medicinal Applications

Pharmaceutical Intermediate

This compound is being investigated as a pharmaceutical intermediate in drug discovery programs. Its structural features allow for modifications that can lead to the development of new drug candidates targeting specific diseases, including cancer and infectious diseases .

Case Study: Drug Development

A recent project focused on developing anti-tubercular agents identified derivatives based on trifluoromethyl pyrimidines, including this compound, showing promising results in preclinical models for tuberculosis treatment .

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is utilized in the formulation of agrochemicals and dyes. Its stability and reactivity make it suitable for creating products that require specific chemical properties .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Agrochemical | Development of herbicides/insecticides |

| Dye Production | Synthesis of colorants |

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)pyrimidin-4-amine: Lacks the methoxy group at the 6th position.

6-Methoxy-4-aminopyrimidine: Lacks the trifluoromethyl group at the 2nd position.

4-Amino-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both the methoxy and trifluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has attracted attention due to its potential applications in drug development, especially as an inhibitor in various biochemical pathways.

- Molecular Formula : C7H7F3N4O

- Molecular Weight : 220.15 g/mol

- Structure : The compound features a methoxy group and a trifluoromethyl group attached to the pyrimidine ring, which significantly influences its biological properties.

This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways, including those related to cancer and inflammation. Its mechanism involves binding to active sites of target enzymes, thereby inhibiting their activity and altering cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. A notable case involved a related compound that demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity against this aggressive cancer type .

Inhibition of Enzymes

The compound has been evaluated for its ability to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids and are implicated in several cancers . In vitro studies have shown that similar trifluoromethyl pyrimidines can effectively inhibit BCAT1/2 with high selectivity, suggesting a promising therapeutic avenue for targeting metabolic pathways in tumors.

Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrimidine precursors. The presence of the trifluoromethyl group is particularly important for enhancing lipophilicity and biological activity.

Propiedades

IUPAC Name |

6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDLGRZPGQUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345662 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-49-7 | |

| Record name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.